5-fluoro-1H-indole-3-amine
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Overview
Description
5-fluoro-1H-indole-3-amine is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 5-position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-fluoroindole with ammonia or an amine source under suitable conditions . Another approach involves the use of fluorinated precursors in a cyclization reaction to form the indole ring .
Industrial Production Methods
Industrial production of 5-fluoro-1H-indole-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1H-indole-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include fluorinated indole derivatives, amines, alcohols, and substituted indoles .
Scientific Research Applications
5-fluoro-1H-indole-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-fluoro-1H-indole-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain receptors and enzymes, leading to various biological effects . The compound may inhibit or activate specific pathways, resulting in therapeutic or biological outcomes .
Comparison with Similar Compounds
Similar Compounds
5-fluoroindole: Lacks the amine group but shares the fluorinated indole structure.
1H-indole-3-amine: Lacks the fluorine atom but has the amine group at the 3-position.
5-chloro-1H-indole-3-amine: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
5-fluoro-1H-indole-3-amine is unique due to the presence of both the fluorine atom and the amine group, which enhances its chemical reactivity and biological activity compared to its non-fluorinated or non-aminated counterparts .
Properties
IUPAC Name |
5-fluoro-1H-indol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHDRDQSBYQOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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